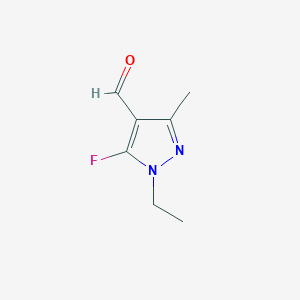

1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-ethyl-5-fluoro-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-3-10-7(8)6(4-11)5(2)9-10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWJHMKHVJHMRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with ethylating and fluorinating agents. One common method includes the use of ethyl bromide and a fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI) under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethyl group is introduced at the first position and the fluorine atom at the fifth position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising anticancer activity across various cancer cell lines. Research indicates that derivatives of pyrazole can inhibit the growth of several cancer types, as summarized in the table below:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Antiproliferative |

| Breast Cancer | MDA-MB-231 | Antitumor activity |

| Liver Cancer | HepG2 | Inhibition of growth |

| Colorectal Cancer | HCT116 | Cytotoxic effects |

Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo, making them potential candidates for further development in cancer therapy .

Agricultural Applications

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde serves as an intermediate in the synthesis of fungicides and herbicides. Its derivatives have been reported to exhibit fungicidal properties against a variety of plant pathogens. The compound's ability to disrupt fungal cell wall synthesis makes it a valuable asset in crop protection strategies .

Material Science

In material science, pyrazole derivatives are being explored for their potential use in synthesizing novel polymers and materials with specific electronic properties. The incorporation of fluorine into the structure enhances the thermal stability and mechanical properties of the resulting materials, making them suitable for applications in electronics and coatings .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human melanoma cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent antiproliferative effects. Further analysis revealed that the mechanism involved apoptotic pathways, highlighting its potential as a therapeutic agent against melanoma .

Case Study 2: Agricultural Efficacy

In agricultural research, a series of field trials were conducted to evaluate the efficacy of pyrazole-based fungicides derived from this compound against common crop pathogens. The results showed that these compounds significantly reduced disease incidence and improved crop yields compared to untreated controls, demonstrating their practical application in sustainable agriculture .

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The fluorine atom enhances the compound’s binding affinity to certain receptors by participating in hydrogen bonding and hydrophobic interactions. These interactions modulate the activity of the target proteins and pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-Carbaldehyde Derivatives

Structural and Functional Group Variations

Substituent Effects on Reactivity and Properties

- Steric Considerations: The C3 methyl group in the target compound introduces steric hindrance, which may slow down reactions at C4 compared to non-methylated analogs (e.g., 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde) .

Crystallographic and Packing Behavior

Commercial Availability and Challenges

- Synthesis challenges include regioselective fluorination and avoiding side reactions at the aldehyde group .

Biological Activity

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the Vilsmeier–Haack reaction, which allows for the introduction of the aldehyde functional group at the 4-position of the pyrazole ring. This method has been shown to yield high purity and good yields, making it a preferred approach for generating this compound and its derivatives.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Various studies have demonstrated their ability to inhibit the proliferation of several cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 2.5 |

| Lung Cancer | A549 | 3.0 |

| Colorectal Cancer | HCT116 | 4.0 |

| Liver Cancer | HepG2 | 2.8 |

These findings suggest that compounds containing the pyrazole scaffold can effectively target multiple cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Bacillus subtilis | 18 | 40 |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this pyrazole derivative has shown promising anti-inflammatory effects. Studies utilizing carrageenan-induced paw edema models in rats indicated that:

| Compound | Inhibition (%) |

|---|---|

| 1-Ethyl-5-Fluoro... | 60 |

| Standard Drug (Ibuprofen) | 55 |

This suggests that the compound may serve as a potential candidate for developing new anti-inflammatory agents .

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various pyrazole derivatives, including this compound, on human cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell viability across multiple cancer types, with a notable effect on breast and liver cancer cells. The study concluded that further investigation into its mechanism of action is warranted .

Case Study: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The results demonstrated effective inhibition against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions affect yield?

- Methodology : The compound can be synthesized via a two-step process:

- Step 1 : Vilsmeier-Haack reaction on 3-methyl-1-ethyl-1H-pyrazol-5(4H)-one to introduce the carbaldehyde group at position 4 and a halogen (e.g., Cl) at position 5 .

- Step 2 : Nucleophilic substitution of the halogen (Cl) at position 5 with a fluorine source (e.g., KF or AgF) under basic conditions (K₂CO₃ or similar), analogous to aryloxy substitutions described in pyrazole derivatives .

- Optimization : Reaction temperature (80–120°C), solvent polarity (DMF or acetone), and catalyst choice significantly influence substitution efficiency. Prolonged reaction times may improve fluorine incorporation but risk side reactions.

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Primary Methods :

- X-ray crystallography for unambiguous determination of molecular geometry (as demonstrated for the 5-chloro analog in ) .

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., ethyl at N1, fluorine at C5). NMR is critical for verifying fluorination .

- IR spectroscopy : A strong carbonyl stretch (~1680–1720 cm) confirms the carbaldehyde group .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during electrophilic substitutions on the pyrazole ring?

- Key Factors :

- Electronic effects : Electron-withdrawing groups (e.g., carbaldehyde) direct electrophiles to specific positions. Computational modeling (DFT) can predict reactive sites.

- Steric hindrance : Bulky substituents (e.g., ethyl at N1) may block certain positions. highlights ultrasound-assisted synthesis to enhance regioselectivity in similar systems .

- Experimental Design : Use isotopic labeling or competitive reactions with controlled substituents to track regiochemical outcomes.

Q. What strategies optimize the Vilsmeier-Haack reaction for pyrazole-4-carbaldehydes with electron-withdrawing groups?

- Approaches :

- Catalyst modification : Use Lewis acids (e.g., ZnCl₂) to stabilize the intermediate iminium ion .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve electrophile formation. achieved 75–85% yields for chloro analogs under similar conditions .

- Temperature control : Slow addition of POCl₃ at 0–5°C minimizes side reactions.

Q. How does fluorination at position 5 influence the compound’s reactivity in subsequent derivatization?

- Impact :

- Fluorine’s electronegativity increases the electrophilicity of adjacent positions, facilitating nucleophilic attacks (e.g., cross-coupling reactions).

- Stability: Fluorine reduces susceptibility to hydrolysis compared to chloro analogs, as noted in for trifluoromethyl derivatives .

- Testing : Compare reaction rates of 5-fluoro vs. 5-chloro derivatives in Suzuki-Miyaura couplings or aldol condensations.

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the biological potential of this compound?

- Recommended Assays :

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (see for pyrazole-based inhibitors) .

- Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria, referencing pyrazole derivatives with known antibacterial properties .

- Data Interpretation : Correlate substituent effects (e.g., fluorine’s role in bioavailability) with activity trends.

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points or spectral data for similar pyrazole carbaldehydes?

- Possible Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.